

# Gadoquatrane Dosing in Compromised Renal Function: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |
|----------------------|--------------|-----------|--|
| Compound Name:       | Gadoquatrane |           |  |
| Cat. No.:            | B12659558    | Get Quote |  |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of **Gadoquatrane** in subjects with compromised renal function. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental protocols.

## **Frequently Asked Questions (FAQs)**

Q1: Is dose adjustment of Gadoquatrane required for patients with renal impairment?

A1: No, a dose adjustment for **Gadoquatrane** is not warranted for patients with any degree of renal impairment.[1] Clinical studies have demonstrated that while the clearance of **Gadoquatrane** from plasma decreases with increasing severity of renal impairment, effective elimination still occurs even in individuals with markedly impaired renal function.[1]

Q2: What is the pharmacokinetic profile of **Gadoquatrane** in patients with renal impairment?

A2: **Gadoquatrane** exhibits the typical pharmacokinetic profile of a macrocyclic gadolinium-based contrast agent (GBCA).[1] Following intravenous injection, gadolinium plasma concentrations decline rapidly across all patient cohorts, with the rate of decline being dependent on renal function.[2] As the degree of renal impairment increases, the total and renal clearance of **Gadoquatrane** decrease, leading to increased exposure (as measured by the area under the concentration-time curve).[2] However, the maximum plasma concentration and volume of distribution remain similar across all levels of renal function.



Q3: How is Gadoquatrane eliminated from the body in patients with renal impairment?

A3: **Gadoquatrane** is eliminated almost exclusively via the renal route. In a study involving participants with mild to moderate renal impairment, approximately 90% of the injected dose was recovered in the urine within the first 24 hours. After 7 days, urinary recovery was nearly complete, averaging between 92% and 97% of the administered dose. Even in patients with moderate renal impairment, the mean effective plasma half-life is short, at 4.1 hours. Trace amounts of gadolinium may continue to be excreted up to 6 months post-injection, irrespective of renal function.

Q4: What are the safety considerations for using **Gadoquatrane** in patients with compromised renal function?

A4: Clinical trials of **Gadoquatrane** in patients with mild to moderate renal impairment have not revealed any relevant safety findings. The safety profile of **Gadoquatrane** is consistent with that of other established macrocyclic GBCAs. **Gadoquatrane** is a macrocyclic GBCA, which is considered to be of low risk for the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with some GBCAs in patients with severe renal dysfunction.

Q5: Is **Gadoquatrane** dialyzable?

A5: Yes, in vitro experiments have shown that the kinetic dialysis profile of **Gadoquatrane** is essentially the same as that of gadobutrol, another macrocyclic GBCA that is known to be dialyzable.

#### **Data Presentation**

Table 1: Summary of **Gadoquatrane** Pharmacokinetic Parameters in Patients with Varying Renal Function



| Parameter                          | Normal Renal<br>Function   | Mild Renal<br>Impairment   | Moderate Renal<br>Impairment |
|------------------------------------|----------------------------|----------------------------|------------------------------|
| Total Clearance<br>(CL/BW)         | Higher                     | 21% lower than<br>normal   | 42% lower than normal        |
| Mean Effective<br>Plasma Half-life | Not specified              | Not specified              | 4.1 hours                    |
| Urinary Recovery (24 hours)        | ~90% of injected dose      | ~90% of injected dose      | ~90% of injected dose        |
| Urinary Recovery (7 days)          | 92-97% of injected dose    | 92-97% of injected dose    | 92-97% of injected dose      |
| Maximum Plasma Concentration       | Similar across all cohorts | Similar across all cohorts | Similar across all cohorts   |
| Volume of Distribution             | Similar across all cohorts | Similar across all cohorts | Similar across all cohorts   |

Data derived from a study where participants received a single IV bolus injection of **Gadoquatrane** (0.025 mmol/kg body weight, corresponding to 0.1 mmol Gd/kg).

### **Experimental Protocols**

Key Experiment: Pharmacokinetics, Safety, and Dialyzability of **Gadoquatrane** in Patients with Impaired Renal Function

- Study Design: This was an open-label, nonrandomized, single-dose study involving three parallel cohorts: (i) participants with mild renal impairment, (ii) participants with moderate renal impairment, and (iii) a matching control group with normal renal function. A total of 24 participants were enrolled.
- Dosing: Each participant received a single intravenous bolus injection of Gadoquatrane at a dose of 0.025 mmol/kg body weight (equivalent to 0.1 mmol Gd/kg).
- Sample Collection: Plasma and urine samples were collected over a period of 6 months to assess safety and pharmacokinetics.



- Analytical Method: Gadolinium concentrations in plasma and urine were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis: Pharmacokinetic parameters were determined through noncompartmental analysis. Modeling and simulation were employed to predict the pharmacokinetic profile in patients with severe renal impairment.
- Dialyzability Assessment: In vitro experiments were conducted to evaluate the dialyzability of Gadoquatrane.

## **Mandatory Visualization**

Gadoquatrane Dosing Decision for Patients with Renal Impairment



Click to download full resolution via product page

Caption: Gadoquatrane Dosing Workflow for Renal Impairment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics, Safety, and Dialyzability of Gadoquatrane in Patients With Impaired Renal Function: A Comprehensive Investigation Using Clinical Trial Data, Modeling and Simulation, and In Vitro Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gadoquatrane Dosing in Compromised Renal Function: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#adjusting-gadoquatrane-dose-for-patients-with-compromised-renal-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com